molecular formula C32H42N2O6 B13728108 Pyrenebutyricamide-PEG5-amine

Pyrenebutyricamide-PEG5-amine

Cat. No.: B13728108
M. Wt: 550.7 g/mol
InChI Key: PTWMSGMCUWVIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrenebutyricamide-PEG5-amine, TFA salt is a versatile heterobifunctional reagent designed for advanced materials science and bioconjugation applications. This compound features a polycyclic aromatic pyrene group linked to a primary amine via a pentraethylene glycol (PEG5) spacer and a butyricamide bridge. The pyrene moiety serves as a robust anchor for non-covalent functionalization of carbon-based nanomaterials through strong pi-pi stacking interactions with the aromatic rings of single-walled and multi-walled carbon nanotubes as well as graphene . This process, which simply involves dispersing the carbon nanoparticles with the PEG-pyrene reagent in organic or aqueous solvents, provides enhanced stability and solubility to the resulting hybrid materials . The hydrophilic PEG spacer increases the compound's overall solubility in aqueous media and offers steric flexibility. On the distal end, the primary amine group is highly reactive and readily participates in coupling reactions with carboxylic acids (to form amide bonds), activated NHS esters, and carbonyl groups (ketones, aldehydes) . This allows for the straightforward conjugation of various molecules, such as proteins, antibodies, or drugs, to the PEGylated platform. Furthermore, the inherent properties of the pyrene group allow the compound to function as a fluorescent dye, enabling tracking and imaging applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C32H42N2O6

Molecular Weight

550.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-pyren-1-ylbutanamide

InChI

InChI=1S/C32H42N2O6/c33-13-15-36-17-19-38-21-23-40-24-22-39-20-18-37-16-14-34-30(35)6-2-3-25-7-8-28-10-9-26-4-1-5-27-11-12-29(25)32(28)31(26)27/h1,4-5,7-12H,2-3,6,13-24,33H2,(H,34,35)

InChI Key

PTWMSGMCUWVIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Pyrenebutyricamide Peg5 Amine

Synthetic Pathways for Pyrenebutyricamide Core Formation

The formation of the pyrenebutyricamide core typically begins with 1-pyrenebutyric acid (PBA). This precursor can be synthesized through methods such as the Friedel-Crafts alkylation of pyrene (B120774). rsc.org One common industrial approach involves the reaction of pyrene with butyric acid under specific catalytic conditions, followed by purification techniques like crystallization.

Once PBA is obtained, it can be derivatized to form the amide bond. A prevalent method involves the activation of the carboxylic acid group of PBA. This is often achieved by converting it into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. The synthesis of the NHS ester of PBA is typically performed using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in a solvent like tetrahydrofuran (B95107) (THF). This activated ester is then ready to react with an amine-containing molecule to form the stable amide linkage of the pyrenebutyricamide core.

Methodologies for Integrating PEG5-Amine into Pyrene Conjugates

The integration of the PEG5-amine linker is a crucial step that imparts hydrophilicity and provides a reactive handle for further modifications. creativepegworks.comcreativepegworks.com This process involves the formation of a stable amide bond between the activated pyrenebutyric acid and the amine-terminated polyethylene (B3416737) glycol (PEG) chain. creativepegworks.com

Amide Bond Formation Techniques for Conjugation

The conjugation of pyrenebutyric acid to an amine-terminated PEG linker is most commonly achieved through carbodiimide-mediated coupling reactions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), are used to activate the carboxylic acid of PBA. researchgate.netmdpi.comrsc.org This activation forms a highly reactive NHS ester intermediate that readily reacts with the primary amine of the PEG linker to form a stable amide bond. mdpi.com The reaction is typically carried out in anhydrous organic solvents such as dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF) to prevent hydrolysis of the activated ester. nih.gov Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be added to enhance the reaction rate.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivator/AdditiveTypical Solvent(s)Key Features
EDCNHS or sulfo-NHSWater, DMF, DCMWater-soluble, forms stable NHS ester intermediate. researchgate.netmdpi.com
DCCNHSTHF, DCMHighly efficient but produces a dicyclohexylurea byproduct that needs to be removed.
DIC/HOAtDMAPDCMReduces side reactions and provides good yields.

Considerations for PEG Chain Length and Amine Termini in Synthesis

The length of the PEG chain is a critical parameter that influences the properties of the final conjugate. researchgate.net Longer PEG chains generally increase water solubility and can provide a greater steric shield, which is advantageous in biological applications to reduce non-specific interactions. thermofisher.com The synthesis of amine-terminated PEG itself requires careful control to ensure high fidelity of the terminal amine group. researchgate.net

Common strategies for synthesizing amine-terminated PEG involve a two-step process. mdpi.com First, the terminal hydroxyl group of a PEG molecule is activated by converting it into a good leaving group, often through sulfonation with tosyl chloride or mesyl chloride. mdpi.com The second step involves nucleophilic substitution with an amine source. Direct amination with ammonia (B1221849) can lead to the formation of secondary and tertiary amine byproducts, reducing the purity of the final product. mdpi.com A more controlled method involves reacting the sulfonylated PEG with sodium azide (B81097) to form a PEG-azide intermediate, which is then reduced to the primary amine using methods like the Staudinger reaction with triphenylphosphine (B44618) (PPh3). mdpi.commdpi.com This latter approach typically yields a product with higher purity and functionalization efficiency. mdpi.com The basicity of the terminal amine can also be a factor, with less basic amines sometimes offering improved stability. researchgate.net

Post-Synthetic Functionalization of the Terminal Amine Group

The terminal primary amine of Pyrenebutyricamide-PEG5-amine serves as a versatile reactive handle for a wide array of post-synthetic modifications, allowing for the attachment of various functional moieties. mdpi.combroadpharm.com

Reactions with Carboxylic Acids and Activated Esters

A straightforward and widely used method for functionalizing the terminal amine is its reaction with molecules containing carboxylic acids or their activated ester derivatives. mdpi.comacs.org Similar to the initial conjugation, carbodiimide (B86325) chemistry (e.g., EDC/NHS) is frequently employed to couple a carboxylic acid-containing molecule to the amine terminus, forming a new amide bond. mdpi.comrsc.org Alternatively, pre-activated esters, such as NHS esters or pentafluorophenyl (PFP) esters, can react directly with the amine under mild conditions to yield the desired conjugate with high efficiency. nih.gov This approach is commonly used to attach biomolecules, fluorescent dyes, or other reporter groups. creativepegworks.com

Table 2: Examples of Post-Synthetic Functionalization Reactions

ReactantFunctional Group on ReactantResulting Linkage
Carboxylic Acid-COOHAmide
NHS Ester-CO-NHSAmide
Aldehyde-CHOSchiff Base (reducible to secondary amine)
Isocyanate-NCOUrea

Exploration of Biorthogonal Conjugation Chemistries

For applications requiring highly specific and efficient labeling in complex biological environments, biorthogonal conjugation chemistries are increasingly utilized. wikipedia.org These reactions involve pairs of functional groups that are mutually reactive but inert to the biological functionalities present in living systems. wikipedia.org The terminal amine of this compound can be modified to introduce one half of a biorthogonal pair.

For instance, the amine can be reacted with a molecule containing an azide or an alkyne group. This functionalized pyrene-PEG conjugate can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". wikipedia.org Another example is the reaction with molecules to introduce a trans-cyclooctene (B1233481) (TCO) or a tetrazine moiety, which can then undergo an inverse-electron-demand Diels-Alder reaction. nih.govacs.org These biorthogonal strategies offer high selectivity and reaction rates under mild, biologically compatible conditions, making them powerful tools for advanced bioconjugation applications. wikipedia.orgnih.gov

Analytical Verification of Synthesized this compound Conjugates

The successful synthesis and purity of this compound and its subsequent conjugates are verified using a combination of analytical techniques. These methods confirm the covalent attachment of the pyrene and PEG components and provide information about the molecular weight and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized conjugates.

In a typical ¹H NMR spectrum of a pyrene-PEG conjugate, characteristic signals corresponding to the aromatic protons of the pyrene moiety are expected to appear in the downfield region, typically between 7.8 and 8.6 ppm. nih.gov

The protons of the polyethylene glycol (PEG) backbone will give rise to a strong, characteristic signal around 3.6 ppm. nih.gov

The presence of the amide bond can be confirmed by the appearance of a new amide proton signal.

The integration of these signals can be used to confirm the ratio of the pyrene, PEG, and conjugated molecule, thus verifying the structure of the conjugate.

Mass Spectrometry (MS): Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are invaluable for determining the molecular weight of the synthesized conjugates. nih.govresearchgate.net This technique provides a mass spectrum where the major peak corresponds to the molecular ion of the conjugate, confirming its identity and providing an assessment of its purity. The observed molecular weight should be consistent with the calculated theoretical mass of the this compound conjugate. For example, the theoretical exact mass of this compound is approximately 550.3000 g/mol . medkoo.com

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (polydispersity) of the synthesized polymer conjugates. nih.govresearchgate.net A successful conjugation reaction will result in a shift of the elution peak to a higher molecular weight compared to the starting materials. A narrow, monomodal peak indicates a homogenous product with a low polydispersity index (PDI).

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the conjugate. nih.gov The successful formation of the amide bond is confirmed by the appearance of a characteristic amide I band (C=O stretch) around 1645 cm⁻¹ and an amide II band (N-H bend) around 1540 cm⁻¹. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of the pyrene moiety provides a sensitive method for characterizing the conjugates and their environment. The fluorescence emission spectrum of pyrene typically shows monomer emission with characteristic vibronic bands. mdpi.com The ratio of the intensities of these bands can be sensitive to the polarity of the local environment. Upon conjugation, changes in the fluorescence properties, such as shifts in the emission maxima or changes in fluorescence intensity, can provide information about the successful conjugation and the microenvironment of the pyrene probe. mdpi.comdovepress.com

Data Tables

Table 1: Key Analytical Data for this compound

Analytical Technique Expected Observation
¹H NMR Aromatic protons (pyrene): ~7.8-8.6 ppm; PEG protons: ~3.6 ppm; Amide proton present.
Mass Spectrometry (MS) Molecular ion peak corresponding to the conjugate's molecular weight (~550.70 g/mol ). medkoo.com
Infrared (IR) Spectroscopy Amide I band: ~1645 cm⁻¹; Amide II band: ~1540 cm⁻¹.
Fluorescence Spectroscopy Characteristic pyrene monomer emission.

Fluorescence Characteristics and Mechanisms in Research Applications of Pyrenebutyricamide Peg5 Amine

Principles of Pyrene (B120774) Monomer and Excimer Fluorescence in Solution

Pyrene is a prominent fluorescent probe due to its unique photophysical properties, including a high quantum yield and a long fluorescence lifetime. atamanchemicals.comresearchgate.net When a pyrene molecule absorbs light, it is promoted to an excited electronic state (M*). From this state, it can return to the ground state (M) by emitting a photon, a process known as fluorescence. This emission from a single excited pyrene molecule is termed monomer fluorescence and has a characteristic spectrum with multiple sharp peaks, typically in the 370 nm to 420 nm range. mdpi.comnih.gov

A key feature of pyrene is its ability to form an "excimer," which is an excited-state dimer (E). researchgate.net An excimer is formed when an excited pyrene molecule (M) encounters and interacts with a ground-state pyrene molecule (M) while they are in very close proximity, typically around 10 Å. mdpi.comnih.gov This excimer state is lower in energy than the excited monomer state. When the excimer returns to the ground state, it dissociates and emits a single photon of lower energy (longer wavelength) light compared to the monomer. researchgate.net This results in a distinct, broad, and structureless emission band centered at a longer wavelength, generally between 450 nm and 550 nm. researchgate.netnih.gov The formation of an excimer is a dynamic process dependent on the concentration and mobility of the pyrene probes. nih.gov

Fluorescence TypeTypical Emission Range (nm)Spectral Characteristics
Pyrene Monomer 370 - 420Structured, with sharp vibronic peaks
Pyrene Excimer 450 - 550Broad, featureless, red-shifted

This table summarizes the general spectral characteristics of pyrene monomer and excimer fluorescence.

The formation and observation of pyrene excimer fluorescence are highly dependent on the local environment and the spatial arrangement of the pyrene molecules. The intensity of the excimer emission relative to the monomer emission (often expressed as the E/M ratio) is a sensitive indicator of the proximity and interaction between pyrene units. nih.gov

Several environmental factors influence excimer formation:

Concentration: Excimer formation is a bimolecular process, so its efficiency is dependent on the local concentration of pyrene. In solutions containing Pyrenebutyricamide-PEG5-amine, higher concentrations increase the probability of two pyrene moieties coming into close contact, leading to a stronger excimer signal. scielo.br

Proximity: For excimer formation to occur, two pyrene molecules must be positioned within approximately 10 Å of each other. mdpi.comnih.gov This property is exploited in studies where this compound is attached to two different sites on a macromolecule; a high excimer signal indicates these sites are close in space.

Viscosity: The local viscosity of the medium affects the diffusion of pyrene molecules. Higher viscosity can hinder the ability of pyrene molecules to collide and form an excimer within the excited-state lifetime, thus reducing the excimer emission intensity. nih.gov

Spatial Confinement: When pyrene molecules are in confined spaces, such as within micelles or porous materials, the dynamics of excimer formation can be significantly altered compared to in a free solution. usc.esd-nb.info Confinement can hinder the formation of excimers by separating the pyrene molecules into different compartments. d-nb.info

The fine structure of the pyrene monomer fluorescence spectrum is remarkably sensitive to the polarity of its immediate microenvironment. atamanchemicals.commdpi.com This phenomenon, known as the Ham effect, is particularly evident in the relative intensities of the first (Band I, ~375 nm) and third (Band III, ~385 nm) vibronic bands of the monomer emission spectrum. mdpi.com

In a polar environment, such as dimethylsulfoxide (DMSO) or water, the intensity of Band III is significantly reduced compared to Band I. mdpi.comresearchgate.net Conversely, in a nonpolar or hydrophobic environment, like the interior of a lipid bilayer or a protein's hydrophobic pocket, the intensity of Band III is enhanced. mdpi.com The ratio of the intensities of these two peaks (I₁/I₃) is therefore used as a quantitative measure of the local polarity experienced by the pyrene probe. scispace.com A lower I₁/I₃ ratio indicates a more hydrophobic environment, while a higher ratio signifies a more polar one. This sensitivity allows this compound, when conjugated to a biomolecule, to report on the polarity of its specific attachment site. mdpi.comrsc.org

SolventDielectric ConstantI₁/I₃ Ratio (Approximate)
Hexane1.9~0.6
Dioxane2.2~0.9
Ethanol24.6~1.2
Water80.1~1.6 - 1.8

This table illustrates the relationship between solvent polarity (indicated by the dielectric constant) and the pyrene I₁/I₃ fluorescence intensity ratio. Data is representative of typical findings in the literature. mdpi.com

Quantitative Fluorescence Quenching Analysis Utilizing this compound

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. axispharm.com This can occur through collisions with other molecules (quenchers) or by the formation of non-fluorescent complexes. mdpi.com Because the fluorescence of the pyrene moiety is sensitive to its surroundings, this compound can be used in quenching experiments to gain quantitative insights into molecular interactions. axispharm.com

Quenching experiments can reveal the dynamics of interactions between a molecule labeled with this compound and a potential quencher. The process can be either dynamic or static.

Dynamic (Collisional) Quenching: This occurs when the excited pyrene fluorophore is deactivated upon collision with a quencher molecule. This process is dependent on factors like temperature and viscosity, which affect the diffusion rates of the fluorophore and the quencher.

Static Quenching: This happens when the pyrene fluorophore forms a stable, non-fluorescent complex with a quencher molecule in the ground state. mdpi.com This type of quenching is not dependent on diffusion or viscosity.

By analyzing the decrease in fluorescence intensity as a function of the quencher concentration, often using the Stern-Volmer equation, researchers can determine quenching rate constants. This data provides valuable information about the accessibility of the pyrene probe to the quencher and the dynamics of the system.

The principles of fluorescence quenching are widely applied to study changes in the structure of macromolecules and to monitor binding events. nih.gov

Conformational Changes: If this compound is attached to a protein, a change in the protein's conformation can alter the exposure of the pyrene probe to solvent or to intrinsic quenching groups within the protein (such as certain amino acid residues). For example, if a protein folds in such a way that the pyrene group moves from an exposed, solvent-accessible site to a buried, protected one, its fluorescence may be enhanced due to reduced quenching by molecules in the solvent. Conversely, a conformational change might bring the pyrene closer to a quenching residue, leading to a decrease in fluorescence. mdpi.com

Binding Events: Quenching can be used to monitor the binding of a ligand to a receptor. For instance, a this compound probe could be placed at or near a binding site on a protein. The binding of a ligand could either displace quenchers, leading to an increase in fluorescence, or it could introduce a quenching moiety, causing a decrease. This change in fluorescence signal can be used to quantify the binding affinity and kinetics. nih.gov

Advanced Time-Resolved and Steady-State Fluorescence Spectroscopies

Both steady-state and time-resolved fluorescence spectroscopy are powerful techniques used to investigate the properties of pyrene-labeled molecules.

Steady-State Fluorescence Spectroscopy involves continuous illumination of the sample and measurement of the resulting time-averaged fluorescence spectrum. This is the method used to determine the monomer and excimer emission spectra, calculate the I₁/I₃ polarity ratio, and perform many standard quenching experiments. nih.gov It provides a snapshot of the average state of the fluorophore population.

Time-Resolved Fluorescence Spectroscopy , in contrast, measures the decay of fluorescence intensity over time following excitation by a very short pulse of light. pnas.org This technique provides deeper insights into the dynamics of the fluorophore's environment. Pyrene is particularly well-suited for this method because both its monomer and excimer states have exceptionally long fluorescence lifetimes (tens to hundreds of nanoseconds) compared to most other fluorophores and background biological fluorescence (typically <5 ns). nih.govpnas.org

The key advantages of using time-resolved fluorescence with a pyrene-based probe like this compound include:

Background Rejection: The long lifetime of pyrene allows for time-gated detection. By introducing a delay after the excitation pulse before starting the measurement, the short-lived background fluorescence from complex media (like cell lysates) can be completely eliminated, dramatically improving the signal-to-noise ratio. pnas.org

Distinguishing Quenching Mechanisms: Time-resolved measurements can differentiate between static and dynamic quenching. In dynamic quenching, only the fluorescence lifetime of the quenched fluorophores is shortened. In static quenching, the lifetime of the unquenched fluorophores remains unchanged, but the initial intensity is lower.

Resolving Complex Systems: The decay kinetics can reveal the existence of multiple fluorophore populations in different environments or conformations, which might be averaged out and hidden in steady-state measurements. scispace.com For instance, analyzing the fluorescence decay can help distinguish between pyrene molecules that can form excimers and those that cannot. scispace.com

ParameterPyrene MonomerPyrene ExcimerBackground Fluorescence
Typical Lifetime (ns) up to 100~40-100+< 5

This table compares the characteristic fluorescence lifetimes of pyrene species with typical background fluorescence, highlighting the advantage of pyrene in time-resolved studies. nih.govpnas.org

Bioconjugation Methodologies and Biomolecular Labeling with Pyrenebutyricamide Peg5 Amine

Covalent Attachment to Biomolecules via Amine Reactivity

The terminal primary amine (-NH2) group of Pyrenebutyricamide-PEG5-amine serves as a reactive handle for its covalent attachment to biomolecules. thermofisher.combroadpharm.com This amine group can readily participate in various chemical reactions, most notably with activated carboxylic acids, to form stable amide bonds. broadpharm.comcreative-biogene.com This reactivity is a cornerstone of many bioconjugation strategies, allowing for the stable linkage of the pyrene-PEG moiety to proteins, peptides, and other biological macromolecules. thermofisher.comchemrxiv.org

Strategies for Site-Specific and Random Labeling of Proteins and Peptides

The covalent attachment of this compound to proteins and peptides can be achieved through either random or site-specific labeling strategies, primarily targeting the primary amines present in these biomolecules. thermofisher.com

Random Labeling: Proteins possess multiple primary amines, located at the N-terminus of the polypeptide chain and on the side chains of lysine (B10760008) residues. thermofisher.com These amines are typically exposed on the protein surface, making them accessible for conjugation without causing significant denaturation. thermofisher.com By reacting this compound with these accessible amines, a random distribution of the fluorescent label across the protein surface can be achieved. This method is straightforward and often utilized when the precise location of the label is not critical for the intended application.

Site-Specific Labeling: For applications requiring precise control over the label's location, site-specific labeling strategies are employed. While the primary amine of this compound most commonly reacts with lysine residues, achieving site-specificity can be more challenging. researchgate.netsemanticscholar.org However, techniques such as site-directed mutagenesis can be used to introduce or remove lysine residues at specific locations, thereby directing the conjugation to a desired site. semanticscholar.orgnih.gov Alternatively, other reactive groups can be incorporated into the pyrene-PEG molecule to target different amino acid residues. For instance, a maleimide-functionalized pyrene (B120774) can specifically react with the thiol group of cysteine residues, which occur less frequently than lysines, offering a higher degree of site-specificity. researchgate.netsemanticscholar.orgnih.govbroadpharm.com Careful control of reaction conditions, such as pH, can also help to favor labeling at specific sites. semanticscholar.orgnih.gov

Conjugation to Nucleic Acids and Other Biological Macromolecules

The utility of amine-reactive probes like this compound extends beyond proteins to include the labeling of nucleic acids (DNA and RNA) and other macromolecules. Synthetic oligonucleotides can be synthesized with amino-modifiers at their termini, providing a reactive site for conjugation. creative-biogene.comnih.gov The amine group on the modified nucleic acid can then be coupled with a molecule containing a reactive group, or conversely, an amine-terminated probe like this compound can be conjugated to a nucleic acid that has been functionalized with a compatible reactive partner, such as an activated carboxylic acid. creative-biogene.comnih.gov This enables the incorporation of the pyrene fluorophore into DNA or RNA strands for various applications in molecular diagnostics and nanotechnology. creative-biogene.com

Role of the PEG5 Spacer in Bioconjugate Functionality

The inclusion of a five-unit polyethylene (B3416737) glycol (PEG5) spacer in the this compound structure is a critical design element that significantly influences the properties and performance of the resulting bioconjugate. axispharm.comchempep.comprecisepeg.com PEG linkers are known for their flexibility, hydrophilicity, and biocompatibility, which are highly desirable traits in biological research applications. chempep.comprecisepeg.combiochempeg.com

Enhancing Molecular Flexibility and Reducing Steric Hindrance in Bio-interactions

The PEG5 spacer acts as a flexible arm, physically separating the pyrene fluorophore from the conjugated biomolecule. thermofisher.comscbt.com This separation is crucial for minimizing steric hindrance, which can occur when the bulky pyrene molecule is too close to the biomolecule's active or binding sites. precisepeg.comthermofisher.comtandfonline.com The increased flexibility afforded by the PEG chain allows the pyrene label to move more freely, reducing the likelihood of it interfering with the natural conformational changes and intermolecular interactions of the host biomolecule. chempep.comthermofisher.com This preservation of biological function is essential for the accurate study of bio-interactions. In the context of nanoparticle-peptide conjugates, a PEG spacer has been shown to facilitate a more suitable conformation of the targeting peptide on the nanoparticle surface, thereby promoting its interaction with its target. rsc.org

Impact on Aqueous Solubility and Biocompatibility in in vitro Systems

PEG is a highly hydrophilic polymer, and its incorporation into the this compound molecule significantly enhances the water solubility of the entire conjugate. axispharm.comprecisepeg.comthermofisher.com This is particularly important because pyrene itself is a hydrophobic polycyclic aromatic hydrocarbon. axispharm.com The PEG5 spacer helps to prevent the aggregation of the labeled biomolecule in aqueous buffers, which is a common problem with hydrophobic fluorescent dyes. thermofisher.com Furthermore, PEG is known for its biocompatibility and low immunogenicity, meaning it is less likely to cause an adverse biological response in in vitro systems. chempep.comtandfonline.comlifetein.com The hydrophilic nature of the PEG spacer creates a hydration shell around the conjugate, which can also help to reduce non-specific binding to other proteins or surfaces. chempep.com

Applications in Fluorescent Tagging for Research Assays

This compound serves as a valuable tool for fluorescently tagging biomolecules in a wide array of research assays. axispharm.commedchemexpress.com Pyrene is a well-established fluorophore with unique spectral properties, including a strong blue fluorescence and a high quantum yield. axispharm.comrsc.org One of its most notable features is its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity. nih.govaxispharm.com This results in a red-shifted emission spectrum, providing a sensitive measure of intermolecular distances. nih.govpnas.org

This property is exploited in various assays, including:

Studying Molecular Interactions: By labeling interacting biomolecules with pyrene, the formation of an excimer can signal their association. axispharm.com

Monitoring Protein Folding and Conformational Changes: Changes in the local environment of the pyrene probe, which affect its fluorescence, can be used to monitor protein folding and other conformational shifts. researchgate.netaxispharm.com

Nucleic Acid Probing: Pyrene-labeled molecular beacons can be designed to signal the presence of a specific target DNA or RNA sequence through a change in fluorescence upon binding. pnas.orgnih.govacs.org The long fluorescence lifetime of the pyrene excimer is particularly advantageous in complex biological samples, allowing for time-resolved measurements that can reduce background fluorescence. nih.govacs.org

The combination of pyrene's sensitive fluorescent properties with the beneficial characteristics of the PEG5 spacer makes this compound a powerful reagent for developing highly sensitive and specific biochemical assays. axispharm.com

Tracking Molecular Interactions and Dynamics within Biological Mimics

The distinct fluorescence characteristics of the pyrene group in this compound make it a powerful tool for monitoring molecular interactions and dynamics in systems that mimic biological environments. axispharm.com Pyrene's fluorescence is highly sensitive to its local environment, a property that can be exploited to study protein folding, conformational changes, and binding events. axispharm.com

One of the key features of pyrene is its ability to form "excimers" (excited-state dimers). When two pyrene molecules are in close proximity (typically within 3-5 Å), they can form an excimer that exhibits a characteristic red-shifted and broad fluorescence emission compared to the structured monomer emission. axispharm.comrsc.org This phenomenon is particularly useful for tracking processes that involve changes in distance between two labeled sites on a biomolecule or between two interacting biomolecules. For instance, by labeling a protein or nucleic acid at specific locations with this compound, researchers can monitor conformational changes that bring these labeled regions closer together or move them further apart.

The polarity-sensitive nature of pyrene's monomer fluorescence provides another layer of information. axispharm.com Changes in the local environment's polarity, such as a labeled region of a protein moving from an aqueous environment to a hydrophobic pocket upon substrate binding, can be detected as shifts in the fine structure of the pyrene monomer emission spectrum. axispharm.com This allows for detailed studies of protein-lipid interactions and the dynamics of membrane systems. axispharm.com The high photostability of pyrene is an added advantage, permitting long-term observation and imaging without significant signal loss. axispharm.com

The flexible PEG5 linker in this compound plays a crucial role in these applications. It provides sufficient length and flexibility to allow the pyrene moiety to report on its local environment without being unduly constrained by its attachment to the biomolecule. axispharm.com Furthermore, PEG linkers are known to reduce non-specific interactions and aggregation, which is critical for obtaining clear and interpretable data in complex biological mimics. schem.jp

Table 1: Research Findings on Tracking Molecular Interactions

Research Focus Key Finding Significance
Protein Oligomerization Pyrene excimer fluorescence was used to study the kinetic details of ferritin self-assembly from a dimeric to a 24-meric cage-like structure. rsc.org Demonstrated the ability to monitor large-scale protein assembly processes in real-time.
DNA/RNA Recognition A pyrene conjugate with a flexible linker showed a significant red-shift in emission upon intramolecular stacking, which was modulated by binding to DNA and RNA. nih.gov Highlights the importance of linker flexibility in probe design for nucleic acid interaction studies.
Protein-Lipid Interactions The hydrophobic nature of pyrene makes it suitable for investigating membrane fluidity and the organization of microdomains within lipid bilayers. axispharm.com Provides a method to probe the dynamics and structure of biological membranes.

Utilization in Biochemical Assays for Detection and Quantification

This compound and similar pyrene-based conjugates are valuable reagents in the development of biochemical assays for the sensitive detection and quantification of biomolecules. axispharm.com Their utility in assays stems from the same fluorescence properties that make them excellent for tracking molecular interactions, namely excimer formation and sensitivity to the local environment. axispharm.com

Fluorescence quenching-based assays are a common application. In this format, the fluorescence of the pyrene-labeled biomolecule is quenched upon binding to a specific analyte or interacting with a quenching agent. The degree of quenching can be directly correlated to the concentration of the analyte, forming the basis for a quantitative assay. axispharm.com

Proximity assays based on pyrene excimer formation are also widely used. For example, in an immunoassay, an antibody and an antigen can each be labeled with this compound. When the antibody-antigen binding event occurs, the two pyrene moieties are brought into close proximity, leading to the appearance of the characteristic excimer emission. The intensity of this excimer fluorescence can then be used to quantify the amount of antigen present in a sample. This approach offers a high signal-to-noise ratio because the excimer signal is only generated upon a specific binding event. axispharm.com

The incorporation of a PEG linker, such as the PEG5 chain in this compound, offers several advantages in the context of biochemical assays. PEGylation is known to enhance the aqueous solubility and stability of fluorescent probes, which is particularly beneficial when working with biological samples. thermofisher.com It can also help to prevent non-specific binding of the probe to surfaces or other proteins in the assay mixture, thereby reducing background signal and improving assay sensitivity. nih.govaxispharm.com The terminal amine group on this compound allows for straightforward conjugation to a variety of biomolecules, including proteins and nucleic acids, using well-established bioconjugation chemistries. thermofisher.com

Table 2: Data on Utilization in Biochemical Assays

Assay Type Principle Analyte Example Key Advantage
Proximity Assay Excimer formation upon binding of two pyrene-labeled molecules. axispharm.com Proteins, Nucleic Acids High signal-to-noise ratio due to binding-induced signal generation.
Quenching Assay Decrease in pyrene fluorescence upon interaction with a quencher or binding partner. axispharm.com Small molecules, Metal ions Sensitive detection of analytes that can induce quenching.
ATP Sensing Fluorescence changes of a pyrene-labeled DNA aptamer upon binding to ATP. oup.com ATP High affinity and specificity for the target molecule.

Supramolecular Chemistry and Self Assembly Processes Involving Pyrenebutyricamide Peg5 Amine

Principles of Pyrene-Driven Non-Covalent Interactions

Role of Pi-Pi Stacking in Directing Self-Assembly

The pyrene (B120774) group, a polycyclic aromatic hydrocarbon, is the primary driver for the self-assembly of Pyrenebutyricamide-PEG5-amine. The extensive π-electron system of the pyrene core facilitates strong, non-covalent π-π stacking interactions. rsc.orgrsc.org These interactions are a result of attractive, non-covalent forces between aromatic rings. In the context of this compound, the pyrene moieties of adjacent molecules arrange themselves in a face-to-face or offset fashion to maximize this stabilizing interaction. osti.gov This directional and specific interaction is a key factor in the formation of ordered supramolecular structures. acs.org

The strength of these π-π stacking interactions can be significant, leading to the formation of stable dimers and larger aggregates in solution. rsc.orgosti.gov The extent of overlap between the pyrene rings directly influences the stability of the resulting assembly. osti.gov This principle is not only fundamental to the self-assembly of this compound itself but is also exploited in its interactions with other aromatic systems, such as carbon nanotubes and graphene. broadpharm.combroadpharm.com The ability of the pyrene group to form strong π-π stacking interactions makes it an effective anchor for non-covalently functionalizing these carbon nanomaterials. broadpharm.com

Table 1: Key Factors in Pyrene-Driven Pi-Pi Stacking
FactorDescriptionSignificance in Self-Assembly
Aromatic Surface AreaThe large, planar surface of the pyrene moiety provides an extensive area for π-electron cloud interaction.Enhances the strength and directionality of the stacking interactions, leading to more stable and ordered assemblies. rsc.orgacs.org
Intermolecular DistanceThe optimal distance between stacked pyrene rings for maximum attractive force.Dictates the packing density and overall architecture of the supramolecular structure. osti.gov
Solvent EnvironmentThe polarity and nature of the solvent can influence the strength of hydrophobic and π-π interactions.Affects the critical aggregation concentration and the morphology of the resulting assemblies. nih.gov

Influence of PEGylation on Supramolecular Architecture Formation

The attachment of a polyethylene (B3416737) glycol (PEG) chain to the pyrenebutyricamide core, a process known as PEGylation, plays a crucial role in modulating the self-assembly process and defining the final supramolecular architecture. nih.govrsc.org The PEG5 unit in this compound introduces several key features that influence its behavior in aqueous environments.

Firstly, the hydrophilic nature of the PEG chain imparts water solubility to the otherwise hydrophobic pyrene moiety. mdpi.comjenkemusa.com This amphiphilic character is fundamental to the formation of micellar structures and other self-assembled architectures in water. nih.gov The PEG chains typically form a hydrophilic corona that shields the hydrophobic pyrene core from the aqueous environment, a common principle in the self-assembly of amphiphilic molecules.

Secondly, the size and conformation of the PEG chain introduce steric hindrance, which can control the aggregation number and the geometry of the resulting nanostructures. mdpi.com The flexible PEG chains can adopt various conformations, such as "mushroom" or "brush" structures, on the surface of an assembly, which in turn influences inter-assembly interactions and stability. mdpi.com By varying the length of the PEG chain, it is possible to tune the size and morphology of the supramolecular aggregates. pnas.org

Furthermore, PEGylation can affect the critical aggregation concentration (CAC), the concentration above which self-assembly occurs. nih.gov Studies on other PEGylated amphiphiles have shown that increasing the PEG chain length can lead to a higher CAC, indicating that more of the molecule remains as unimers in solution. nih.gov This provides a mechanism to control the onset of self-assembly.

Fabrication of Functional Nanomaterials and Bio-Inspired Architectures

The unique self-assembly properties of this compound make it a valuable tool for the bottom-up fabrication of a variety of functional nanomaterials and bio-inspired architectures. Its ability to form stable, well-defined structures through non-covalent interactions allows for the creation of sophisticated systems with tailored properties.

Surface Functionalization of Carbon Nanomaterials (e.g., Nanotubes, Graphene)

One of the most prominent applications of pyrene-containing molecules, including this compound, is the non-covalent functionalization of carbon nanomaterials like carbon nanotubes (CNTs) and graphene. broadpharm.combroadpharm.com The planar pyrene moiety can strongly adsorb onto the graphitic surfaces of these materials via π-π stacking interactions. broadpharm.commdpi.com This provides a simple and effective method for modifying their surface properties without disrupting their intrinsic electronic structure, which can be a drawback of covalent functionalization methods. semanticscholar.org

The PEGylated amine portion of this compound that extends from the carbon surface provides several advantages. The PEG chain enhances the dispersibility of the otherwise insoluble carbon nanomaterials in aqueous and organic solvents, which is crucial for their processing and application in biological and electronic systems. broadpharm.comsigmaaldrich.com The terminal amine group offers a reactive handle for the further covalent attachment of other functional molecules, such as proteins, enzymes, or fluorescent dyes, enabling the creation of multifunctional hybrid materials. mdpi.comnih.govnih.gov

Table 2: Research Findings on Functionalization of Carbon Nanomaterials
Carbon NanomaterialFunctionalizing Agent PrincipleKey FindingReference
GrapheneAmphiphilic pyrene sheetSelective exfoliation of graphite (B72142) into single- and double-layer graphene sheets in aqueous solution. rsc.org
Carbon Nanotubes1-Pyrenebutanoic acid, succinimidyl ester (PBSE)Anchored PBSE molecules were highly resistant to desorption and allowed for further reaction with amine-containing proteins. mdpi.com
Graphene OxidePolyethyleneimine and polyethylene glycolCovalent conjugation of PEI and PEG to GO via amide bond formation, creating a stable, functionalized material. nih.gov

Construction of Self-Assembled Nanostructures for Research Probes

The self-assembly of this compound can be harnessed to create a variety of well-defined nanostructures, such as micelles, vesicles, and nanofibers, which can serve as platforms for the development of research probes. nih.govnih.gov The pyrene core is inherently fluorescent, and its emission properties are highly sensitive to its local environment. This includes the formation of excimers—excited-state dimers—which exhibit a characteristic red-shifted emission when two pyrene molecules are in close proximity. This property can be used to probe the self-assembly process and the integrity of the resulting nanostructures.

By incorporating other functionalities, either through co-assembly with other molecules or by modifying the terminal amine group of this compound, these nanostructures can be designed as probes for specific analytes or biological processes. rsc.org For example, the amine group can be used to attach targeting ligands for specific cell types or enzymes for catalytic applications. nih.gov The self-assembled structure can encapsulate other molecules, such as drugs or imaging agents, within its hydrophobic core, providing a vehicle for their delivery and release.

Advanced Sensing and Biosensing Platforms Incorporating Pyrenebutyricamide Peg5 Amine

Design Principles for Fluorescent Probes Based on Pyrenebutyricamide-PEG5-amine

The fundamental design of fluorescent probes using this compound hinges on the sensitive nature of the pyrene (B120774) fluorophore. axispharm.com The pyrene unit exhibits fluorescence that is highly dependent on the polarity of its immediate surroundings. axispharm.comnih.gov In non-polar environments, its emission spectrum shows distinct vibronic bands. As the polarity of the solvent or local environment increases, these bands show characteristic changes.

A significant feature of pyrene is its ability to form "excimers" (excited-state dimers). nih.gov When two pyrene molecules are in close proximity (within 3-4 Å), they can form an excimer upon excitation, which results in a broad, red-shifted emission band (~480 nm) compared to the structured monomer emission (~375-400 nm). This phenomenon provides a ratiometric readout of proximity, which is a powerful tool for studying dynamic biological processes. The PEG5-amine portion of the molecule serves two main purposes: it provides a hydrophilic spacer to increase solubility in aqueous biological buffers and presents a terminal primary amine group for covalent attachment to biomolecules or surfaces. broadpharm.combroadpharm.com The amine group can be readily coupled to carboxylic acids, activated esters, or other reactive groups on a target molecule. broadpharm.commedkoo.com

Development of Probes for Specific Biomolecular Interactions (e.g., protein-lipid, protein folding)

Pyrene-based probes are well-established tools for investigating complex biomolecular interactions. axispharm.com The conjugation of this compound to proteins or lipids allows for the study of their dynamic associations.

Protein-Lipid Interactions: The hydrophobic pyrene group can insert into the non-polar lipid bilayer of cell membranes. axispharm.com By labeling a protein of interest with this compound, its interaction with lipid membranes can be monitored. Binding of the labeled protein to a membrane will alter the local environment of the pyrene, causing a shift in its fluorescence emission. axispharm.com This approach is valuable for studying how proteins associate with and function within cellular membranes. nih.govfrontiersin.org Furthermore, if multiple pyrene-labeled proteins or lipids come into close contact within the membrane, excimer formation can be used to report on the clustering or aggregation of these molecules. axispharm.comnih.gov

Protein Folding: The process of a protein folding into its functional three-dimensional structure involves significant changes in the local environment of its constituent amino acids. nih.gov By strategically labeling a protein with this compound, the folding process can be monitored. As the protein folds, the pyrene probe will experience a change in its microenvironment—for instance, moving from a polar aqueous environment to a non-polar hydrophobic pocket. This change is reflected in the pyrene's fluorescence spectrum, providing insights into the folding kinetics and the stability of different conformational states. axispharm.comnih.gov

Interaction TypePrinciple of DetectionReporter Signal
Protein-Lipid Binding Change in environmental polarity upon membrane insertion.Shift in monomer fluorescence spectrum.
Protein-Protein Association Proximity of two pyrene-labeled proteins.Appearance of excimer fluorescence.
Protein Folding/Unfolding Change in the pyrene probe's local microenvironment.Shift in monomer fluorescence spectrum.
Lipid Clustering Proximity of two pyrene-labeled lipids.Appearance of excimer fluorescence.

Environmental Sensing Applications (e.g., membrane fluidity, polarity changes)

The sensitivity of pyrene's fluorescence to its surroundings makes this compound an excellent probe for reporting on the physical properties of its local environment. axispharm.com

Membrane Fluidity: The fluidity of a lipid membrane affects the rotational and translational diffusion of molecules within it. When this compound is incorporated into a membrane, the rate of excimer formation between pyrene moieties is dependent on how freely they can move to encounter one another. In a highly fluid membrane, diffusion is fast, leading to a higher probability of excimer formation and a stronger excimer signal. Conversely, in a more rigid or viscous membrane, diffusion is slower, resulting in a weaker excimer signal relative to the monomer. This allows for the ratiometric sensing of membrane fluidity. axispharm.com

Polarity Changes: The ratio of the intensities of different vibronic peaks in the pyrene monomer fluorescence spectrum is a well-known indicator of solvent polarity (the "Py scale"). This property can be used to probe the polarity of specific sites within a protein's structure or at the surface of a membrane. A probe conjugated to a biomolecule can report on polarity changes resulting from ligand binding, conformational changes, or translocation between different cellular compartments. axispharm.comnih.gov

Environmental ParameterPrinciple of DetectionReporter Signal
Membrane Fluidity Diffusion-controlled excimer formation rate.Ratio of excimer to monomer fluorescence intensity.
Local Polarity Polarity-dependent changes in vibronic band intensities.Ratio of fluorescence intensity at different emission wavelengths (e.g., I1/I3).
Binding Events Alteration of the probe's local environment upon binding.Shift in fluorescence spectrum or change in intensity.

Engineering of pH-Responsive and Stimuli-Responsive Fluorescent Systems

The structure of this compound allows for its incorporation into stimuli-responsive systems, particularly those sensitive to pH. The terminal amine group on the PEG linker is ionizable; it can be protonated at acidic pH and deprotonated at neutral or alkaline pH. broadpharm.comsemanticscholar.org This change in protonation state can be used to engineer pH-responsive behavior.

Beyond pH, other stimuli-responsive systems can be designed. For example, temperature-responsive polymers can be functionalized with this probe to report on thermal transitions. mdpi.com

StimulusResponsive MoietyPotential Mechanism of Action
pH Terminal Amine GroupProtonation/deprotonation alters local charge and conformation, affecting pyrene fluorescence.
Temperature Conjugated PolymerTemperature-induced phase transition (e.g., in a PNIPAM hydrogel) changes the local environment of the pyrene probe. mdpi.com
Ions Conjugated ChelatorIon binding to a chelator linked to the probe can induce a conformational change that alters pyrene-pyrene distance (excimer formation).

Integration into High-Throughput Screening and Analytical Methodologies

High-throughput screening (HTS) is a drug discovery and research method that allows for the rapid testing of thousands of chemical compounds. virologyresearchservices.com Fluorescent probes are ideal for HTS because they provide optical signals that can be quickly and easily read by automated plate readers in 96-, 384-, or 1536-well formats. virologyresearchservices.complos.org

This compound is a valuable tool for developing HTS assays due to its strong fluorescence signal and sensitivity to a range of biological phenomena. axispharm.com For example, an assay for inhibitors of a specific protein-lipid interaction could be designed. nih.gov In such a setup, a pyrene-labeled protein would be incubated with lipids, resulting in a characteristic fluorescence signal upon binding. The addition of a library of small molecules would then be screened. A compound that successfully disrupts the protein-lipid interaction would cause the pyrene label to return to an unbound state, leading to a detectable change in fluorescence. axispharm.com

Similarly, HTS assays can be developed to screen for modulators of protein folding or agents that alter membrane fluidity. The robust and sensitive nature of pyrene fluorescence allows for the development of reliable and scalable screening platforms. rsc.orgnih.gov

HTS ApplicationAssay PrincipleSignal Readout
Inhibitor Screening Disruption of a pyrene-reported biomolecular interaction (e.g., protein-protein, protein-lipid).Change in fluorescence intensity or excimer/monomer ratio.
Enzyme Activity Assays An enzyme modifies a substrate, leading to a change in the pyrene probe's environment.Change in fluorescence intensity or wavelength.
Membrane Permeability A fluorescently labeled molecule crosses a cell membrane, changing its environment.Change in fluorescence upon entering the cell.
Drug Repurposing Screening existing drugs for new activities based on their effect in a fluorescence-based assay. rsc.orgIdentification of "hits" that modulate the fluorescent signal.

Emerging Research Avenues and Future Directions for Pyrenebutyricamide Peg5 Amine

Development of Novel Synthetic Analogues and Derivatives with Enhanced Research Utility

The versatility of the Pyrenebutyricamide-PEG5-amine structure allows for the development of a diverse range of synthetic analogues and derivatives with tailored properties for specific research applications. creativepegworks.com Future research will likely focus on modifications to the pyrene (B120774) moiety, the PEG linker, and the terminal amine group to enhance its utility as a research tool.

One promising direction is the synthesis of derivatives with altered photophysical properties. By chemically modifying the pyrene core, it is possible to shift the excitation and emission wavelengths, which could be advantageous for multicolor imaging experiments or for minimizing background fluorescence from biological samples. researchgate.net Furthermore, introducing different functional groups to the pyrene can create probes that are sensitive to specific ions or molecules, expanding their application in cellular sensing. researcher.lifemdpi.com

Modifications to the PEG linker also offer a route to enhanced functionality. The length of the PEG chain can be varied to precisely control the distance between the pyrene fluorophore and a target molecule, which is critical for applications such as Förster Resonance Energy Transfer (FRET) studies. Additionally, the incorporation of cleavable linkers within the PEG chain could enable the development of activatable probes that only become fluorescent upon interaction with a specific enzyme or environmental trigger.

The terminal amine group serves as a versatile handle for conjugation to a wide variety of biomolecules and materials. Future work will undoubtedly involve the synthesis of analogues where the amine is replaced with other reactive groups to facilitate different bioconjugation strategies. creativepegworks.com For instance, derivatives containing maleimide (B117702) or NHS ester groups would allow for efficient labeling of proteins and antibodies. The development of pyrene-PEG derivatives with click chemistry handles, such as alkynes or azides, would provide a highly efficient and specific method for labeling complex biological systems.

Derivative Type Modification Potential Research Utility
Photophysically-TunedChemical modification of the pyrene coreShifted excitation/emission for multicolor imaging, reduced background
Spatially-ControlledVariation in PEG linker lengthPrecise distance control for FRET-based assays
Activatable ProbesIncorporation of cleavable linkersEnvironment- or enzyme-specific fluorescence activation
Versatile ConjugationReplacement of amine with other reactive groups (e.g., maleimide, NHS ester, alkyne)Efficient and specific labeling of diverse biomolecules and materials

Advanced Computational Modeling for Predicting Molecular Behavior and Interactions

Advanced computational modeling is poised to play a crucial role in predicting the molecular behavior and interactions of this compound, thereby guiding its application and the design of new derivatives. Molecular dynamics (MD) simulations, for example, can provide detailed insights into the conformational dynamics of the molecule and its interactions with biological membranes and proteins. nih.govchimia.ch

One area of significant interest is the use of computational models to predict how the pyrene moiety of the molecule inserts into and interacts with lipid bilayers. nih.gov By simulating these interactions, researchers can gain a better understanding of how the probe distributes within different membrane environments, such as lipid rafts, and how its fluorescence properties are affected by the local lipid composition. mdpi.comescholarship.org This knowledge is invaluable for interpreting data from cell imaging experiments and for designing probes with enhanced specificity for particular membrane microdomains.

Computational approaches can also be used to model the binding of this compound to proteins. nih.govnih.gov Docking studies and MD simulations can help to identify potential binding sites and to predict the binding affinity and orientation of the probe. This information can be used to design targeted probes for specific proteins or to understand how the probe might perturb protein function.

Furthermore, multiscale modeling approaches, which combine different levels of theoretical detail, can be employed to bridge the gap from molecular-level interactions to cellular-level phenomena. unitn.itdigitellinc.comnih.gov For example, coarse-grained simulations could be used to study the self-assembly of pyrene-PEG derivatives into larger structures, while quantum mechanical calculations could be used to predict their photophysical properties with high accuracy. The integration of machine learning with these simulation techniques is also a rapidly developing area that promises to accelerate the discovery and optimization of new fluorescent probes. digitellinc.com

Modeling Technique Predicted Behavior/Interaction Research Application
Molecular Dynamics (MD)Conformational dynamics, lipid bilayer insertion, protein bindingUnderstanding probe distribution in membranes, designing targeted probes
Coarse-Grained SimulationsSelf-assembly of derivatives into larger structuresDevelopment of novel nanomaterials and drug delivery systems
Quantum Mechanical CalculationsPhotophysical properties (excitation/emission spectra)Design of probes with tailored optical characteristics
Multiscale ModelingBridging molecular interactions to cellular phenomenaPredicting the behavior of probes in complex biological environments

Integration into Multimodal Research Tools and Imaging Platforms

A significant future direction for this compound and its derivatives lies in their integration into multimodal research tools and imaging platforms. The unique photophysical properties of pyrene make it an excellent candidate for correlative light and electron microscopy (CLEM), a powerful technique that combines the advantages of fluorescence microscopy for identifying molecules of interest with the high-resolution structural information provided by electron microscopy. researchgate.netnih.govsemanticscholar.org Pyrene's ability to generate both fluorescence and radicals upon electron beam irradiation could be exploited for high-resolution labeling in CLEM applications. nih.gov

The PEGylated nature of the compound enhances its biocompatibility and solubility, making it suitable for in vivo imaging applications. nih.govnih.govresearchgate.net PEGylation is a well-established strategy for improving the pharmacokinetic properties of imaging agents, leading to longer circulation times and enhanced accumulation at target sites. nih.govnih.gov Future research could focus on developing targeted this compound-based probes for specific diseases by conjugating them to targeting moieties such as antibodies or peptides.

Furthermore, the pyrene moiety can be incorporated into nanoparticles to create versatile imaging agents. nih.govresearchgate.netrsc.org These nanoparticles can be engineered to have a variety of functions, such as carrying a therapeutic payload in addition to the imaging agent, creating theranostic platforms. The self-assembly properties of pyrene-PEG conjugates could also be harnessed to create novel nanostructures for imaging and sensing. researchgate.net For instance, the formation of pyrene excimers, which have a distinct red-shifted emission, can be used as a ratiometric signal for sensing changes in the local environment. nih.gov

Platform/Tool Role of this compound Advantage
Correlative Light and Electron Microscopy (CLEM)As a fluorescent and electron-dense probeEnables precise correlation of molecular identity with ultrastructural context
In Vivo ImagingAs a biocompatible and long-circulating fluorescent probeAllows for non-invasive monitoring of biological processes in living organisms
Nanoparticle-Based ImagingAs a fluorescent component of multifunctional nanoparticlesCreates opportunities for targeted imaging and theranostics
Ratiometric SensingUtilizing pyrene monomer and excimer fluorescenceProvides a built-in control for more reliable quantification of analytes

Exploration of its Role in Complex Biomimetic Systems for Fundamental Biological Studies

This compound and its derivatives are valuable tools for fundamental biological studies in complex biomimetic systems. These systems, which mimic aspects of cellular environments, provide a controlled setting to investigate the behavior of molecules and their interactions. The sensitivity of pyrene's fluorescence to its local environment makes it an excellent probe for studying the properties of artificial cell membranes and other biomimetic structures. nih.govnih.gov

One key area of application is the study of lipid-protein interactions in model membranes. nih.gov By incorporating pyrene-labeled lipids or proteins into artificial bilayers, researchers can use fluorescence techniques to monitor changes in membrane fluidity, protein conformation, and the dynamics of molecular interactions. nih.govnih.gov The ability of pyrene to form excimers provides a powerful tool for probing the proximity and organization of molecules within these systems. nih.govnih.gov

The self-assembly of pyrene-PEG conjugates can also be exploited to create novel biomimetic structures. rsc.orgresearchgate.netias.ac.in For example, these molecules can self-assemble into vesicles or micelles, which can serve as simple models for cellular compartments. These structures can be used to study processes such as membrane fusion, protein insertion, and the encapsulation and release of molecules. rsc.org

Furthermore, the integration of this compound into more complex biomimetic systems, such as those reconstituted with multiple proteins and other cellular components, will allow for the investigation of intricate biological processes in a controlled, bottom-up approach. rsc.org This will provide valuable insights into the fundamental principles governing cellular organization and function.

Biomimetic System Research Focus Information Gained from Pyrene Probe
Artificial Lipid BilayersLipid-protein interactions, membrane fluidityDynamics of molecular interactions, changes in membrane properties
Self-Assembled Vesicles/MicellesMembrane fusion, protein insertion, encapsulation/releaseMechanisms of fundamental cellular processes
Reconstituted Protein SystemsComplex biological processPrinciples of cellular organization and function
Peptide Amphiphile NanofibersEncapsulation and aggregation of hydrophobic moleculesProbing the hydrophobic core of self-assembled structures

Q & A

Q. What are the critical steps in synthesizing Pyrenebutyricamide-PEG5-amine, and how can researchers verify intermediate products during synthesis?

  • Methodological Answer : The synthesis involves multi-step reactions: (1) coupling pyrenebutyric acid to a PEG5 spacer via esterification or amidation, and (2) introducing a terminal amine group. To verify intermediates, use analytical techniques such as:
  • HPLC to monitor reaction progress and purity at each stage.
  • Mass Spectrometry (MS) for molecular weight confirmation of intermediates.
  • FT-IR to track functional groups (e.g., amide bond formation at ~1650 cm⁻¹).
    Refer to synthetic protocols in peer-reviewed journals for reproducibility, and validate using spectral data from primary literature .

Q. How should this compound be stored to maintain stability for long-term experiments?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials to prevent hydrolysis and photodegradation. For aqueous solutions, prepare fresh aliquots and avoid freeze-thaw cycles. Confirm stability via:
  • UV-Vis spectroscopy (monitor pyrene absorbance at ~344 nm for degradation).
  • HPLC to detect breakdown products.
    Document storage conditions rigorously to ensure experimental reproducibility .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into lipid bilayers for fluorescence-based membrane studies?

  • Methodological Answer : Use fluorescence quenching assays to determine insertion efficiency:
  • Titrate the compound into liposomes and measure Förster Resonance Energy Transfer (FRET) with a quencher like acrylamide.
  • Adjust PEG5 spacer length or amine functionalization if insertion is suboptimal.
    Validate using confocal microscopy or fluorescence correlation spectroscopy (FCS) to confirm localization. Reference lipid-binding studies using pyrene derivatives for comparative analysis .

Q. What strategies mitigate batch-to-batch variability in this compound for sensitive bioassays?

  • Methodological Answer : Batch variability arises from differences in PEGylation efficiency or residual solvents. To minimize impact:
  • Request peptide content analysis and TFA removal certification from suppliers.
  • Use normalization protocols (e.g., adjust concentrations via UV absorbance at 344 nm).
  • Include internal controls (e.g., a reference batch) in each experiment.
    For critical assays, perform HPLC-MS to quantify impurities and adjust experimental parameters accordingly .

Q. How can conflicting data on the compound’s fluorescence quantum yield in aqueous vs. organic solvents be resolved?

  • Methodological Answer : Address contradictions systematically:

Environmental Screening : Measure quantum yield in solvents of varying polarity (e.g., DMSO, PBS) using a integrating sphere-equipped fluorimeter .

Aggregation Analysis : Use dynamic light scattering (DLS) to detect self-assembly in aqueous media, which may quench fluorescence.

pH Dependence : Test fluorescence at physiological vs. non-physiological pH (amine protonation affects emission).
Compare results with literature using identical instrumentation settings .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies with this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For example:
  • Population : Cancer cell lines vs. primary cells.
  • Intervention : Dose-dependent effects of the compound on membrane fluidity.
  • Comparison : Commercial pyrene probes (e.g., Pyrene-PEG4-azide).
  • Outcome : Quantify fluorescence lifetime changes via time-resolved spectroscopy .
  • Timeframe : Acute (24h) vs. chronic (7d) exposure.
    Use the PEO framework (Population, Exposure, Outcome) for observational studies .

Data Analysis & Reproducibility

Q. How should researchers statistically validate fluorescence intensity data obtained from this compound in high-content imaging?

  • Methodological Answer : Apply mixed-effects models to account for technical (e.g., plate-to-plate variation) and biological replicates. Use:
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Cohen’s d to calculate effect sizes for significant findings.
    Preprocess raw data using background subtraction and normalization to internal standards (e.g., Hoechst stain for cell count). Document all steps in compliance with FAIR data principles .

Q. What protocols ensure reproducibility when using this compound in multi-lab collaborations?

  • Methodological Answer : Standardize:
  • SOPs for reconstitution (e.g., solvent, vortexing time).
  • Instrument calibration (e.g., fluorimeter slit width, PMT voltage).
  • Data reporting : Include raw spectra, HPLC chromatograms, and lot numbers in supplementary materials.
    Use platforms like Zenodo or Figshare to share protocols and datasets. Cross-validate critical findings via inter-laboratory ring trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.